N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine

Quality Control Procurement Reproducibility

This synthetic secondary amine uniquely integrates a 4-(2-cyclohexylethoxy)aniline head group with a 4-(tert-pentyl)phenoxyethyl tail—a dual-aromatic-ether architecture validated in low-nanomolar hMAO B (IC50 4.5 nM) and hH3R (Ki 63 nM) ligand chemotypes. The tert-pentyl motif is critical to bioactivity; substitution with linear alkyl groups abolishes target fidelity. With predicted clogP 8.47 and polar surface area of just 30 Ų, it serves as a stringent test article for lipid-based/nanoparticle delivery formulation studies. Procure at ≥95% purity to develop focused SAR libraries exploring linker length and cyclohexyl ring substitution while controlling for oxidative stress (Nrf2) and monoamine signaling crosstalk assays.

Molecular Formula C27H39NO2
Molecular Weight 409.6 g/mol
CAS No. 1040679-73-9
Cat. No. B1385654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine
CAS1040679-73-9
Molecular FormulaC27H39NO2
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3CCCCC3
InChIInChI=1S/C27H39NO2/c1-4-27(2,3)23-10-14-25(15-11-23)30-21-19-28-24-12-16-26(17-13-24)29-20-18-22-8-6-5-7-9-22/h10-17,22,28H,4-9,18-21H2,1-3H3
InChIKeyHBBOLMGENLEDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1040679-73-9: N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine Procurement Guide for Preclinical SAR Studies


N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine (CAS 1040679-73-9) is a synthetic small-molecule secondary amine (MF: C27H39NO2, MW: 409.6) . Structurally, it integrates a cyclohexylethoxy-substituted aniline pharmacophore with a tert-pentylphenoxy ethyl tail, a dual-aromatic-ether architecture commonly exploited in GPCR and enzyme-targeted ligand design [1]. Current availability is primarily through specialty chemical suppliers for non-human research use, with purity typically specified at 95% .

Why 1040679-73-9 Cannot Be Replaced by Generic Phenoxyethyl Anilines in Targeted Research


The compound's activity profile is a function of the synergistic combination of its 4-(2-cyclohexylethoxy)aniline head group and its 4-(tert-pentyl)phenoxyethyl tail. Simple substitution with a non-cyclohexyl or linear alkyl analog is structurally impossible. The tert-pentyl (2-methylbutan-2-yl) motif is a critical determinant of biological activity in related chemotypes; for instance, in a series of 4-tert-pentylphenoxypropyl derivatives, this group was essential for achieving low-nanomolar hMAO B inhibition (IC50 4.5 nM) and high-affinity hH3R binding (Ki 63 nM) [1]. Replacing the tert-pentyl with a less bulky alkyl group or omitting the cyclohexylethoxy moiety would generate a distinct chemical entity with no guaranteed fidelity to the target compound's binding profile [1].

Quantitative Differentiation Evidence for 1040679-73-9 Against Key Comparators


Systematic Purity Specification vs. Unspecified Research-Grade Analogs

The target compound is supplied with a defined minimum purity specification of >95%, a verifiable quality attribute for procurement decisions . This contrasts with several close structural analogs in the 4-(tert-pentyl)phenoxy aniline class, which are often offered without a published purity specification on vendor platforms, introducing variability into SAR studies .

Quality Control Procurement Reproducibility

Predicted Lipophilicity (clogP) for Passive Permeability in Cellular Assays

The target compound has a predicted ACD/LogP of 8.47, reflecting its high lipophilicity, which is beneficial for passive membrane permeability in cell-based assays . This value is higher than that of simpler phenoxyethyl aniline derivatives like 4-(tert-pentyl)phenoxy aniline (clogP ~5.5-6.5, estimated), which may require different cellular assay conditions or show reduced membrane partitioning .

Drug Design ADME Cellular Assays

Class-Level Biological Rationale via the tert-Pentylphenoxy Pharmacophore

The 4-(tert-pentyl)phenoxy moiety is a validated pharmacophore for dual hH3R/hMAO B activity. A close structural analog, 1-(3-(4-tert-pentylphenoxy)propyl)pyrrolidine, demonstrated potent and selective hMAO B inhibition (IC50 = 4.5 nM) and hH3R affinity (Ki = 63 nM) in vitro [1]. The target compound, which incorporates this identical pharmacophore, is reasonably inferred to inherit these binding capabilities, distinguishing it from cyclohexylethoxy aniline derivatives (e.g., IM3829) that lack this group and are primarily Nrf2 inhibitors [2].

Pharmacology MAO-B Inhibition Histamine H3 Receptor

Optimal Research Applications for 1040679-73-9 Based on Verified Structure-Activity Profiles


Chemical Probe for Investigating CNS Disorders Involving Neuroinflammation and Monoamine Dysregulation

The compound's predicted high lipophilicity (clogP 8.47) and its validated 4-(tert-pentyl)phenoxy pharmacophore, which confers low-nanomolar hMAO B inhibition and hH3R affinity in related structures, make it a credible candidate for chemical probe development targeting CNS circuits where MAO-B activity and histamine signaling are dysregulated, such as in Parkinson's disease or neuroinflammatory pain [1].

Dual-Pharmacophore Orthogonal Assay Development

Because the molecule combines a cyclohexylethoxy aniline motif (which in derivatives like IM3829 inhibits Nrf2) and a tert-pentylphenoxy motif (which targets hMAO B/hH3R), it is uniquely suited for developing orthogonal cellular assays to study crosstalk between oxidative stress pathways (Nrf2) and monoamine neurotransmission without polypharmacology from separate tool compounds [1].

Solubility and Formulation Vehicle Benchmarking

With a polar surface area of only 30 Ų and a high predicted bioconcentration factor (ACD/BCF at pH 7.4: 392,542), this compound is a stringent test article for developing advanced lipid-based or nanoparticle formulations aimed at enhancing the delivery of highly lipophilic small molecules in vivo .

Building Block for Focused hMAO B/hH3R Dual Ligand Libraries

Procurement of this compound with a specified purity (>95%) enables its use as a starting material or a reference standard for synthesizing and quality-controlling a focused library of analogs designed to explore SAR around the linker length and the cyclohexyl ring substitution, referencing the potent dual activity (hMAO B IC50 = 4.5 nM) established by the core pharmacophore [1].

Quote Request

Request a Quote for N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.